molecular formula C10H14N2 B1379960 3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine CAS No. 1391086-45-5

3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine

Cat. No. B1379960
CAS RN: 1391086-45-5
M. Wt: 162.23 g/mol
InChI Key: AOZYFYVPRWQFHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine” is an organic compound . It belongs to the class of organic compounds known as isoquinolones and derivatives . These are aromatic polycyclic compounds containing a ketone bearing isoquinoline moiety .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs has been described in various studies . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The molecular structure of “3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine” is represented by the InChI code: 1S/C10H14N2/c1-7-5-9-8 (6-12-7)3-2-4-10 (9)11/h2-4,7,12H,5-6,11H2,1H3 . The molecular weight of this compound is 162.23 .

It is stored at room temperature . The IUPAC name for this compound is 3-methyl-1,2,3,4-tetrahydro-5-isoquinolinamine .

Scientific Research Applications

Neurodegenerative Disease Research

3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine has been studied for its potential role in neurodegenerative diseases. It’s structurally similar to compounds that have been shown to modulate neurotransmitter systems, which are often implicated in diseases like Parkinson’s and Alzheimer’s .

Synthetic Intermediate

This compound serves as a valuable synthetic intermediate in the preparation of more complex molecules. Its structure is versatile for chemical modifications, making it a useful starting point for synthesizing a variety of pharmacologically active agents .

Biological Activity Profiling

Due to its structural features, 3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine is a prime candidate for biological activity profiling. It can be used to explore structure-activity relationships (SAR) and understand how changes in its structure can affect biological activity .

Catalyst Development

Research has been conducted on using derivatives of tetrahydroisoquinoline, including 3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine, as ligands in catalyst development. These catalysts can be applied in various chemical reactions, including asymmetric synthesis .

Environmental Toxin Studies

Studies have indicated that certain tetrahydroisoquinoline derivatives may be formed endogenously as a response to environmental toxins. This compound can be used to study the biochemical pathways involved in this process and its implications for diseases like Parkinson’s .

Pharmacological Research

The compound’s ability to interact with various receptors and enzymes makes it a subject of interest in pharmacological research. It can be used to develop drugs with potential applications in treating addiction, depression, and other mental health disorders .

Material Science

In material science, 3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine can be utilized in the synthesis of novel organic materials. Its incorporation into polymers or small molecule arrays can lead to materials with unique electrical or optical properties .

Machine Learning Model Training

With the rise of artificial intelligence in drug discovery, this compound’s diverse range of activities makes it a valuable data point for training predictive machine-learning models. These models can predict the biological activity of novel compounds .

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

3-methyl-1,2,3,4-tetrahydroisoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-7-5-9-8(6-12-7)3-2-4-10(9)11/h2-4,7,12H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZYFYVPRWQFHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CN1)C=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine

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